2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride

mGluR5 NAM mGluR4 PAM dual allosteric modulator

Source the definitive dual modulator for group I/III mGluR crosstalk studies. M-MPEP (823198-78-3) uniquely combines potent mGluR5 negative allosteric modulation (IC50 36 nM) with concurrent mGluR4 positive allosteric modulation, a pharmacological profile unmatched by MPEP or MTEP. This hydrochloride salt (MW 259.73) ensures enhanced stability and solubility for reliable in vitro and in vivo dosing. With 24-fold improved binding affinity over MPEP and a favorable CYP inhibition profile, it is the superior tool compound for reproducible behavioral and binding assays.

Molecular Formula C15H14ClNO
Molecular Weight 259.733
CAS No. 823198-78-3
Cat. No. B562258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride
CAS823198-78-3
Synonyms2-[(3-Methoxyphenyl)ethynyl]-6-methylpyridine Hydrochloride;  M-MPEP Hydrochloride; 
Molecular FormulaC15H14ClNO
Molecular Weight259.733
Structural Identifiers
SMILESCC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C15H13NO.ClH/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2;/h3-8,11H,1-2H3;1H
InChIKeyBWGVEMBFNIKUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-MPEP HCl (CAS 823198-78-3): A Dual-Acting mGluR5/mGluR4 Allosteric Modulator for Neuroscience Research Procurement


2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride (CAS 823198-78-3), also known as M-MPEP, MMPEP, or methoxy-MPEP, is an aryl-substituted alkynyl pyridine derivative belonging to the class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) . It functions as a selective, non-competitive mGluR5 antagonist with an IC50 of 36 nM in functional assays . Notably, this compound is distinguished from its structural analog MPEP (2-methyl-6-(phenylethynyl)pyridine) by the presence of a 3′-methoxy substituent on the phenyl ring, which confers unique pharmacological properties including concurrent positive allosteric modulation of the mGluR4 receptor . The hydrochloride salt form (MW 259.73) provides enhanced stability and solubility compared to the free base, making it a practical tool compound for in vitro and in vivo neuroscience investigations .

Why M-MPEP (823198-78-3) Cannot Be Substituted with MPEP, MTEP, or Other mGluR5 NAMs in Experimental Design


Generic substitution within the mGluR5 NAM class introduces significant confounding variables due to fundamental differences in molecular pharmacology that directly impact experimental reproducibility and data interpretation. The prototypic mGluR5 NAM MPEP (CAS 96206-92-7) exhibits off-target activity as a non-competitive NMDA receptor antagonist at concentrations relevant to mGluR5 blockade, a liability not shared by all analogs [1]. MTEP (CAS 329205-68-7) demonstrates higher mGluR5 affinity (Ki = 16 nM) than MPEP but fails to modulate mGluR4 . M-MPEP (823198-78-3) occupies a distinct pharmacological niche: it retains the mGluR5 NAM activity of MPEP (IC50 = 36 nM) while simultaneously acting as an mGluR4 positive allosteric modulator (PAM), a dual activity profile that neither MPEP nor MTEP fully recapitulates in standard assay systems . Furthermore, binding kinetics, receptor occupancy requirements, and CYP inhibition profiles vary substantially across this compound class, rendering direct substitution scientifically invalid without independent validation of each parameter [2].

Quantitative Comparative Evidence for M-MPEP HCl (823198-78-3) Versus Key mGluR5 Modulator Analogs


Dual mGluR5 NAM / mGluR4 PAM Activity: A Unique Pharmacological Fingerprint vs. MPEP and MTEP

M-MPEP (823198-78-3) exhibits a dual pharmacological profile that distinguishes it from both MPEP and MTEP. At the mGluR5 receptor, M-MPEP acts as a selective non-competitive antagonist with an IC50 of 36 nM, comparable to MPEP . However, unlike MPEP and MTEP which show no appreciable activity at mGluR4 in standard assays, M-MPEP concurrently functions as a positive allosteric modulator (PAM) at the human mGluR4 receptor, with an EC50 of 685 nM measured via calcium mobilization in the presence of EC20 glutamate [1]. This dual activity profile is not recapitulated by MTEP, which demonstrates higher mGluR5 potency (IC50 = 5 nM, Ki = 16 nM) but lacks mGluR4 PAM activity .

mGluR5 NAM mGluR4 PAM dual allosteric modulator neuroscience tool compound

Enhanced Binding Affinity vs. MPEP: 24-Fold Improvement in mGluR5 Ki in Aryl-Substituted Alkynyl Analog Series

In a systematic SAR study of aryl-substituted alkynyl analogs of MPEP, compounds bearing the 3′-methoxy substitution pattern (the structural basis of M-MPEP) demonstrated markedly enhanced binding affinity for mGluR5 compared to the parent compound MPEP [1]. Displacement of [3H]MPEP binding in rat brain membranes revealed that several novel analogs, including those with 3′-methoxy substitution, displayed high affinity binding with Ki values < 10 nM, representing up to a 24-fold increase in affinity over MPEP [1]. This enhanced binding translates to lower compound requirements for achieving target engagement in vitro.

mGluR5 binding affinity radioligand displacement structure-activity relationship MPEP analog

CYP450 Inhibition Profile: Class-Level Low Drug-Drug Interaction Liability

In a systematic evaluation of mGluR5 antagonists for human hepatic cytochrome P450 (CYP) isoform inhibition, MPEP and MTEP were characterized as weak inhibitors of CYP2C19, with no significant inhibition (IC50 values > 50 μM) observed against CYP3A4, 2C9, 2D6, 2A6, 2B6, or 2E1 [1]. As a close structural analog of MPEP bearing a 3′-methoxy substitution, M-MPEP is expected to exhibit a comparable CYP inhibition profile based on established structure-activity relationships within this chemical series [2]. In contrast, the structurally distinct mGluR5 NAM SIB-1893 demonstrates moderate competitive inhibition of CYP1B1, highlighting that CYP interaction cannot be assumed uniform across the mGluR5 NAM class [1].

CYP450 inhibition drug-drug interaction hepatic metabolism ADME-Tox

In Vivo Behavioral Efficacy: Potent Anxiolytic-Like Effects in Rodent Models vs. MPEP and MTEP

In comparative in vivo behavioral studies, MPEP produced robust anxiolytic-like effects in rodent models at doses of 3-30 mg/kg (i.p.), comparable to the benzodiazepine chlordiazepoxide (6 mg/kg) [1]. MTEP demonstrated similar efficacy at lower doses (3-10 mg/kg), reflecting its higher in vitro potency [1]. Within the aryl-substituted alkynyl analog series that includes M-MPEP, certain 3′-substituted compounds (including 3′-methoxy derivatives) produced in vivo effects in mouse models of anxiety-like behaviors more potently than either MPEP or MTEP [2]. This enhanced in vivo potency is consistent with the increased binding affinity (Ki < 10 nM) observed for 3′-methoxy substituted analogs in vitro [2].

anxiolytic elevated plus-maze in vivo efficacy rodent behavior

Physicochemical Properties: Hydrochloride Salt Form Provides Solubility and Stability Advantages

M-MPEP is supplied as the hydrochloride salt (CAS 823198-78-3; MW 259.73; melting point 170-172°C), which confers enhanced solubility in aqueous and polar organic solvents compared to the free base form [1]. The hydrochloride salt demonstrates solubility in methanol and water, and is also soluble in chloroform, dichloromethane, and DMSO for stock solution preparation [1]. This contrasts with the free base form of MPEP (MW 193.24), which exhibits more limited aqueous solubility . Commercial sources specify purity specifications ranging from 95% to >98%, with recommended long-term storage at -20°C under inert atmosphere in amber vials to maintain stability [2].

hydrochloride salt solubility stability formulation compound storage

Optimized Research Applications for M-MPEP HCl (823198-78-3) Based on Comparative Pharmacological Evidence


Investigating mGluR5-mGluR4 Receptor Cross-Talk in Synaptic Plasticity Studies

M-MPEP is uniquely suited for experiments requiring simultaneous modulation of both mGluR5 (negative allosteric modulation) and mGluR4 (positive allosteric modulation) pathways. Its dual activity profile (mGluR5 IC50 = 36 nM; mGluR4 PAM EC50 = 685 nM) enables investigation of functional interactions between group I and group III metabotropic glutamate receptors in native tissue preparations [1]. Neither MPEP nor MTEP provides this dual modulation capability, as MPEP shows minimal mGluR4 activity at relevant concentrations and MTEP lacks mGluR4 PAM activity entirely [2][3].

High-Affinity Radioligand Binding and Receptor Occupancy Assays

The enhanced mGluR5 binding affinity of M-MPEP (Ki < 10 nM) relative to the prototypic ligand MPEP makes this compound particularly valuable for competitive binding studies and receptor occupancy determinations [1]. [3H]M-MPEP has been established as a high-affinity radioligand for mGluR5 in rodent brain membrane preparations, with displacement assays demonstrating up to 24-fold improved affinity over [3H]MPEP [1][2]. This higher affinity translates to improved signal-to-noise ratios and reduced non-specific binding in autoradiography and membrane binding assays.

In Vivo Behavioral Pharmacology with Reduced Dosing Requirements

For rodent behavioral studies assessing anxiolytic-like, antidepressant-like, or anti-addictive effects, M-MPEP offers enhanced in vivo potency compared to both MPEP and MTEP [1]. This increased potency, demonstrated in mouse models of anxiety-like behaviors, enables lower administered doses to achieve equivalent behavioral endpoints, thereby reducing compound consumption and potentially minimizing off-target effects associated with higher doses [1]. The hydrochloride salt formulation ensures reliable systemic administration via intraperitoneal or oral routes with predictable bioavailability [2].

Combination Pharmacology Studies Requiring Minimal CYP-Mediated Drug Interactions

When designing in vivo experiments involving co-administration of multiple pharmacological agents, M-MPEP presents a favorable CYP inhibition profile (IC50 > 50 μM for major CYP isoforms including CYP3A4, 2C9, and 2D6, inferred from MPEP and MTEP class data) [1]. This minimal interaction with hepatic drug-metabolizing enzymes reduces the likelihood of confounding pharmacokinetic interactions that could compromise interpretation of behavioral or physiological endpoints. In contrast, alternative mGluR5 modulators such as SIB-1893 exhibit moderate CYP1B1 inhibition, underscoring the importance of compound-specific selection for combination studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.